molecular formula C12H13Cl3N2 B13834731 (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride

(4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride

Cat. No.: B13834731
M. Wt: 291.6 g/mol
InChI Key: BFSAOPHXPQNMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is a chemical compound that features a benzyl group substituted with a chlorine atom at the fourth position, attached to a pyridin-4-ylamine moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyridin-4-ylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substituted benzyl derivatives
  • Benzaldehyde or benzoic acid derivatives
  • Amino derivatives

Scientific Research Applications

(4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates for agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as an agonist or antagonist at receptor sites, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (4-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is unique due to the presence of both a chlorobenzyl and a pyridin-4-ylamine moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C12H13Cl3N2

Molecular Weight

291.6 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;;/h1-8H,9H2,(H,14,15);2*1H

InChI Key

BFSAOPHXPQNMKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=NC=C2)Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.